
3-Phenyl-1H-indole-2,5-dicarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-1H-indole-2,5-dicarbohydrazide is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs Indoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1H-indole-2,5-dicarbohydrazide typically involves the reaction of 3-phenylindole with hydrazine derivatives. One common method includes the use of carbohydrazide as a reagent. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
3-Phenyl-1H-indole-2,5-dicarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the carbohydrazide moiety.
Substitution: Substituted indole derivatives with various functional groups.
科学研究应用
3-Phenyl-1H-indole-2,5-dicarbohydrazide has several scientific research applications:
作用机制
The mechanism of action of 3-Phenyl-1H-indole-2,5-dicarbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin by binding at the colchicine site, leading to the destabilization of microtubules. This results in cell cycle arrest and apoptosis in cancer cells. The compound’s hydrazide moiety also allows it to form strong interactions with various enzymes, inhibiting their activity .
相似化合物的比较
Similar Compounds
- 3-Phenyl-1H-indole-2-carbohydrazide
- 3-Phenyl-1H-indole-5-carbohydrazide
- 2-Phenylindole
Uniqueness
3-Phenyl-1H-indole-2,5-dicarbohydrazide is unique due to the presence of two carbohydrazide groups at positions 2 and 5 of the indole ring. This structural feature enhances its ability to interact with multiple molecular targets, making it a versatile compound for various applications. Compared to similar compounds, it exhibits higher potency in certain biological assays and has a broader spectrum of activity .
属性
CAS 编号 |
132371-73-4 |
|---|---|
分子式 |
C16H15N5O2 |
分子量 |
309.32 g/mol |
IUPAC 名称 |
3-phenyl-1H-indole-2,5-dicarbohydrazide |
InChI |
InChI=1S/C16H15N5O2/c17-20-15(22)10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)14(19-12)16(23)21-18/h1-8,19H,17-18H2,(H,20,22)(H,21,23) |
InChI 键 |
WXIQSRPRYLRJRH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)C(=O)NN)C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


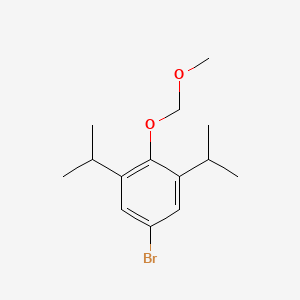
![2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol](/img/structure/B14262787.png)
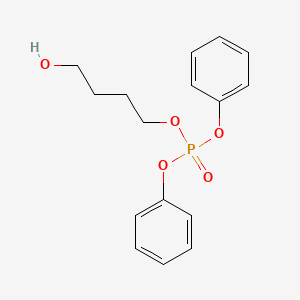
![1-Propyl-7H-benzo[C]carbazole](/img/structure/B14262799.png)
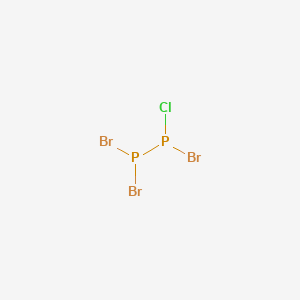
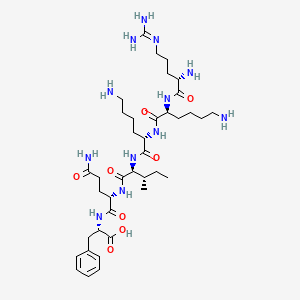
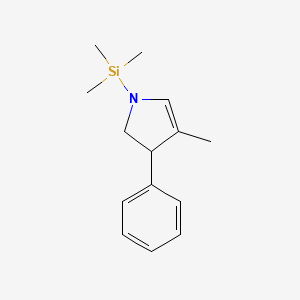

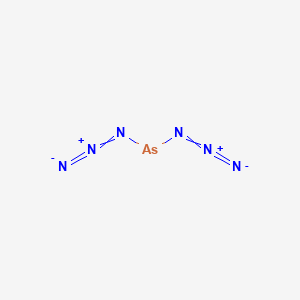
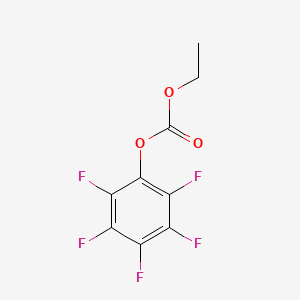
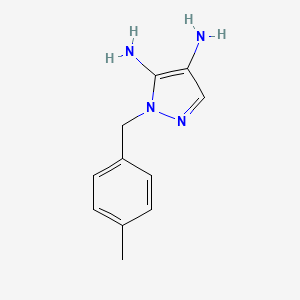
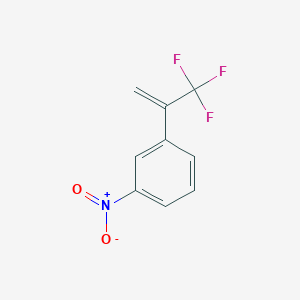

![(2s,3r,6s)-2,8-Dibromo-9-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undecan-3-ol](/img/structure/B14262864.png)
